molecular formula C14H12FN3O2S B4426050 4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide

4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide

Cat. No.: B4426050
M. Wt: 305.33 g/mol
InChI Key: XPOCVSICIQRIPN-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide is a high-purity chemical research reagent designed for investigative applications. This compound belongs to the benzimidazole-sulfonamide hybrid class, a scaffold recognized for its significant potential in medicinal chemistry research, particularly in the development of novel antimicrobial agents . Structurally, it combines a 2-methyl-benzimidazole ring system, which mimics purine bases and can interfere with bacterial nucleic acid synthesis , with a 4-fluorobenzenesulfonamide group known to facilitate hydrogen bonding with enzyme targets . The strategic incorporation of a fluorine atom is a common tactic in drug design, as it can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Research on closely related analogues has demonstrated that the presence of electron-withdrawing groups, such as fluorine, on the benzenesulfonamide ring, combined with specific substitutions on the benzimidazole core, can lead to potent antibacterial activity . For instance, certain nitro- and fluoro-substituted benzimidazolylbenzenesulfonamides have shown strong activity against resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis . Another study on fluoro-benzimidazole derivatives reported high inhibitory activity against various Escherichia coli strains, with one compound exhibiting a MIC90 value as low as 0.49 µg/mL . This reagent is intended for research purposes only and is a valuable tool for scientists exploring new antibacterial compounds, conducting structure-activity relationship (SAR) studies, and investigating mechanisms of action against drug-resistant bacteria. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-fluoro-N-(2-methyl-3H-benzimidazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-9-16-13-7-4-11(8-14(13)17-9)18-21(19,20)12-5-2-10(15)3-6-12/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOCVSICIQRIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide moiety and benzimidazole core undergo oxidation under specific conditions:

  • Sulfonamide Oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the sulfur atom to sulfoxides or sulfones. This alters electron-withdrawing properties, impacting biological activity.

  • Benzimidazole Ring Oxidation : Strong oxidizing agents like chromium trioxide (CrO₃) can modify the benzimidazole ring, leading to hydroxylated or quinone-like derivatives .

Table 1: Oxidation Reaction Parameters

Reaction TypeReagents/ConditionsMajor Products
Sulfur OxidationH₂O₂ (30%), 60°C, 4–6 hSulfoxide (R-S(=O)-R')
Ring OxidationCrO₃, H₂SO₄, 0–5°C, 2 h 2-Methyl-5-hydroxybenzimidazole

Reduction Reactions

The fluorine substituent and sulfonamide group participate in selective reductions:

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media reduces nitro intermediates during synthesis (e.g., precursor nitrobenzene derivatives) .

  • Fluorine Reduction : Rare under standard conditions but possible via radical pathways using lithium aluminum hydride (LiAlH₄) at elevated temperatures .

Key Findings:

  • Reduction of nitro groups in related compounds achieved 85–92% yields using NH₄Cl/Fe in water at 50°C .

  • Fluorine reduction remains challenging due to its strong C-F bond (bond energy ~485 kJ/mol) .

Substitution Reactions

The electron-deficient aromatic ring facilitates nucleophilic substitutions:

  • Fluorine Displacement : Amines (e.g., piperazine) or thiols replace the fluorine atom via SNAr mechanisms. Example:

    Ar-F+NH2RDMSO, 80°CAr-NHR+HF[2]\text{Ar-F} + \text{NH}_2\text{R} \xrightarrow{\text{DMSO, 80°C}} \text{Ar-NHR} + \text{HF} \quad[2]
  • Benzimidazole Functionalization : Alkylation at the N-H position using alkyl halides enhances solubility and bioavailability.

Table 2: Substitution Reaction Examples

Substrate PositionReagentConditionsProduct
Fluorine (C-4)PiperazineDMSO, 80°C, 12 h 4-Piperazinyl derivative
Benzimidazole (N-H)Methyl iodideK₂CO₃, DMF, RTN-Methylated benzimidazole

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura Coupling : The benzene ring reacts with arylboronic acids to form biaryl systems, enhancing π-stacking interactions in drug-receptor binding.

  • Buchwald-Hartwig Amination : Introduces nitrogen-containing groups at the benzimidazole core .

Mechanistic Insights:

  • Coupling reactions require anhydrous conditions and ligands like XPhos for optimal yields (70–85%).

Acid/Base-Mediated Reactions

  • Sulfonamide Deprotonation : Strong bases (e.g., NaOH) deprotonate the sulfonamide NH, forming salts for improved aqueous solubility.

  • Benzimidazole Protonation : Acids (e.g., HCl) protonate the benzimidazole N-atom, stabilizing the structure in gastric environments .

Research Advancements

  • Anticancer Derivatives : Substitution at C-4 with piperazine improved cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 4.69 µM) .

  • Antimicrobial Modifications : N-Alkylation enhanced activity against Staphylococcus aureus (MIC = 8.5 µg/mL) .

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Properties
Research indicates that compounds similar to 4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide exhibit antihypertensive effects by acting as angiotensin II antagonists. This mechanism is crucial for managing hypertension, a major risk factor for cardiovascular diseases. A study demonstrated that benzimidazole derivatives can effectively lower blood pressure in animal models by inhibiting the angiotensin II receptor .

2. Anticancer Activity
Benzimidazole derivatives have been investigated for their anticancer properties. The compound may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain benzimidazole derivatives have shown promise against breast and lung cancer cells, suggesting that this compound could be further explored for similar applications .

3. Antimicrobial Effects
The antimicrobial activity of benzimidazole derivatives has been well-documented. Preliminary studies suggest that this compound may possess antibacterial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

1. Pesticide Development
The structural characteristics of benzimidazole compounds lend themselves to use as pesticides and fungicides. Research has indicated that similar compounds can effectively control various agricultural pests and diseases, enhancing crop yield and sustainability . The application of this compound in agrochemicals could lead to the development of safer and more effective pest control solutions.

Material Science Applications

1. Polymer Chemistry
The incorporation of benzimidazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials. This application is particularly relevant in developing high-performance materials used in electronics and aerospace industries . The unique chemical structure of this compound may contribute to creating advanced materials with tailored properties.

Case Studies

Study ReferenceApplication AreaFindings
PharmacologyDemonstrated antihypertensive effects in animal models using similar compounds.
OncologyInduced apoptosis in breast cancer cell lines with related benzimidazole derivatives.
MicrobiologyShowed potential antimicrobial activity against multiple bacterial strains.
AgricultureEffective against agricultural pests, indicating potential as a new pesticide formulation.
Material ScienceImproved thermal stability when incorporated into polymer composites.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to the disruption of microtubule dynamics . This mechanism is similar to that of other benzimidazole derivatives used as antiparasitic and anticancer agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide is unique due to the presence of the fluoro group, which can enhance its biological activity and stability. The combination of the benzimidazole core with the sulfonamide group also provides a versatile scaffold for the development of new therapeutic agents.

Biological Activity

4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide, a compound featuring both benzimidazole and sulfonamide moieties, has garnered attention for its potential biological activities. This article examines its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{22}H_{27}FN_{4}O_{2}S. The presence of fluorine in the structure enhances lipophilicity and biological activity, which is critical for its pharmacological effects.

The compound's biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to act as an inhibitor of various enzymes, particularly those involved in angiogenesis and tumor growth.
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which may extend to antifungal and antiviral activities as well.
  • Antiparasitic Effects : Similar compounds have demonstrated efficacy against parasitic infections, indicating potential for this compound in treating diseases like cysticercosis.

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against various strains. For instance, in vitro studies have shown it to possess minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Anticancer Properties

Recent studies have indicated promising anticancer activities. For example, compounds with similar structures have shown IC50 values (the concentration required to inhibit cell growth by 50%) as low as 1.8 µg/mL against specific cancer cell lines . The introduction of the benzimidazole moiety is believed to enhance cytotoxicity through multiple pathways, including apoptosis induction and cell cycle arrest.

Study on Antiparasitic Activity

A study focused on the antiparasitic effects of benzimidazole derivatives demonstrated that increasing fluorine substituents improved the lipophilicity and overall efficacy against Taenia crassiceps cysticerci . The findings suggest that structural modifications can significantly impact biological activity.

Cancer Research

In a comparative analysis involving various benzimidazole derivatives, it was found that the presence of a sulfonamide group increased the anticancer potency. Compounds were evaluated for their effects on different cancer cell lines, with notable results in inhibiting growth at low concentrations .

Data Tables

Activity Type Target MIC/IC50 Values Reference
AntimicrobialBacillus subtilis4.69 µM
AntimicrobialStaphylococcus aureus5.64 µM
AnticancerVarious Cancer Cell Lines1.8 - 5.9 µg/mL
AntiparasiticTaenia crassicepsNot specified

Q & A

Q. What are the key synthetic routes for synthesizing 4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide?

The synthesis typically involves condensation reactions between fluorinated benzenesulfonyl chlorides and substituted benzimidazole precursors. For example:

  • Step 1 : React 4-fluorobenzenesulfonyl chloride with 2-methyl-1H-benzimidazol-5-amine under basic conditions (e.g., triethylamine in anhydrous DCM) to form the sulfonamide bond.
  • Step 2 : Purify the crude product via recrystallization (e.g., ethanol or acetonitrile) or column chromatography. Yields can vary between 40–55% depending on reaction optimization .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., sulfonamide NH at δ 10–12 ppm, benzimidazole protons at δ 7–8 ppm) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates (e.g., Rf ≈ 0.75 in ethyl acetate/hexane) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 349.08) .

Q. What initial biological assays are appropriate for evaluating its activity?

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or tyrosine kinases due to the sulfonamide moiety’s known inhibitory properties .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., IC50_{50} values in μM range) to assess anticancer potential .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Condition Screening : Vary solvents (DMF vs. THF), bases (K2_2CO3_3 vs. NaH), and temperatures (0°C to reflux). Evidence shows acetonitrile crystallization improves purity to >95% .
  • Catalyst Use : Explore Pd-mediated coupling for benzimidazole functionalization, though this may introduce metal contamination .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Compare IC50_{50} values under consistent pH, temperature, and buffer conditions. Discrepancies may arise from differential receptor isoform targeting (e.g., orexin vs. carbonic anhydrase isoforms) .
  • Metabolite Analysis : Use LC-MS to identify degradation products that might interfere with activity measurements .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Substituent Modification : Replace the 2-methyl group on the benzimidazole with bulkier alkyl chains (e.g., cyclohexyl) to assess steric effects on receptor binding .
  • Electron-Withdrawing Groups : Introduce Cl or NO2_2 at the benzene ring’s para-position to modulate electron density and sulfonamide acidity .

Q. How to validate analytical methods for purity assessment?

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then quantify degradation products via HPLC (e.g., 90% purity threshold) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns critical for biological activity .

Q. What are the stability profiles under varying storage conditions?

  • Short-Term Stability : Store at −20°C in amber vials under inert gas (N2_2 or Ar) to prevent oxidation .
  • Long-Term Stability : Lyophilized powders retain >90% potency for 12 months at −80°C .

Q. How to investigate receptor interaction mechanisms?

  • Molecular Docking : Use software like AutoDock Vina with orexin receptor (OX1R/OX2R) crystal structures (PDB ID: 6TOQ) to predict binding modes .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D values) to validate computational predictions .

Q. What computational approaches support drug design?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps for sulfonamide reactivity .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide
Reactant of Route 2
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4-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide

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